5-Methylideneisoquinolin-1-one
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Overview
Description
5-Methylideneisoquinolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylideneisoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of benzamide derivatives with alkynes or C2 synthons via a [4 + 2] annulation manner . This method is efficient and provides high yields of the desired product. Another method involves the use of trifunctional aromatic ketones and primary amines under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using catalytic processes. Transition metal-catalyzed reactions, such as those involving palladium or copper, are commonly employed due to their efficiency and scalability . These methods allow for the production of the compound in significant quantities, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Methylideneisoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .
Scientific Research Applications
5-Methylideneisoquinolin-1-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylideneisoquinolin-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects . For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: Isoquinoline is closely related to 5-Methylideneisoquinolin-1-one and shares many chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable derivatives makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C10H7NO |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methylideneisoquinolin-1-one |
InChI |
InChI=1S/C10H7NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-6H,1H2 |
InChI Key |
PBGBGJOVUSVOJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC=C2C1=CC=NC2=O |
Origin of Product |
United States |
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